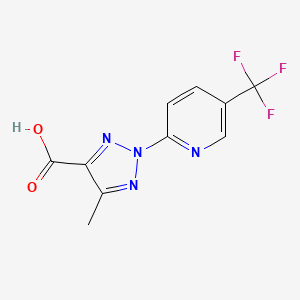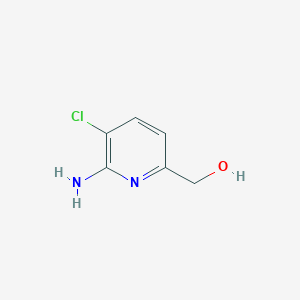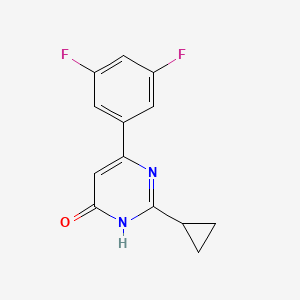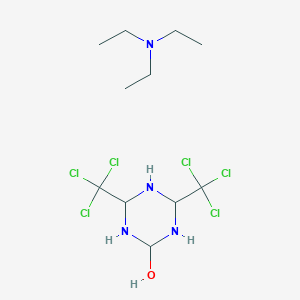
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine is a compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes trichloromethyl groups and a triazinan-2-ol core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol typically involves the reaction of trichloromethyl compounds with triazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of trichloromethyl groups with other functional groups .
Applications De Recherche Scientifique
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly under UV or visible light.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol involves its ability to generate reactive intermediates under specific conditions. These intermediates can interact with molecular targets, leading to various chemical transformations. The pathways involved may include radical formation and subsequent reactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its use as a photoinitiator under LED exposure.
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Used in similar applications and has comparable chemical properties.
Uniqueness
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol is unique due to its specific structure and the presence of trichloromethyl groups, which confer distinct reactivity and applications. Its ability to act as a photoinitiator and its potential use in various fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C11H22Cl6N4O |
|---|---|
Poids moléculaire |
439.0 g/mol |
Nom IUPAC |
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C5H7Cl6N3O/c1-4-7(5-2)6-3;6-4(7,8)1-12-2(5(9,10)11)14-3(15)13-1/h4-6H2,1-3H3;1-3,12-15H |
Clé InChI |
UTLHUMKSWQBCGB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1(NC(NC(N1)O)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)

![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)
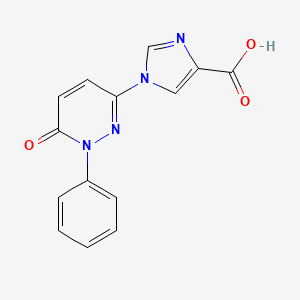
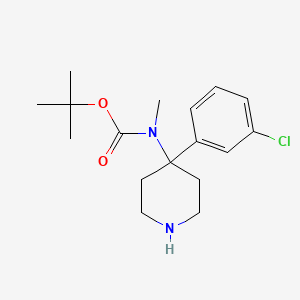

![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)


